Mass Shift Differentiation: N7-(2-Hydroxyethyl-d4)adenine vs Unlabeled N7-(2-Hydroxyethyl)adenine
N7-(2-Hydroxyethyl-d4)adenine (C₇H₅D₄N₅O, MW 183.2) provides a +4.0 Da mass shift relative to the unlabeled analyte N7-(2-hydroxyethyl)adenine (C₇H₉N₅O, MW 179.18) . This 4 Da difference exceeds the minimum 3 Da separation generally required to avoid isotopic cross-talk between the internal standard and analyte in triple-quadrupole MS/MS analysis [1]. The tetradeuteration occurs specifically on the 2-hydroxyethyl side chain (IUPAC: 2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol), preserving the purine core's chemical and ionization properties unchanged from the native adduct [2].
| Evidence Dimension | Molecular weight (monoisotopic mass) and MS/MS channel separation |
|---|---|
| Target Compound Data | 183.2 g/mol (C₇H₅D₄N₅O); +4 Da shift from unlabeled |
| Comparator Or Baseline | 179.18 g/mol (C₇H₉N₅O) for unlabeled N7-(2-hydroxyethyl)adenine |
| Quantified Difference | +4.02 Da mass shift; >3 Da separation threshold met |
| Conditions | Calculated from molecular formula; validated by LC-MS/MS in isotope dilution experiments per IDMS methodology |
Why This Matters
A ≥3 Da mass shift is the empirical threshold for eliminating isotopic interference in SRM-based quantification; the +4 Da shift of the d4 compound exceeds this, ensuring baseline-resolved quantifier ion channels.
- [1] Tretyakova, N., Goggin, M., Sangaraju, D., & Janis, G. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 25(10), 2007–2035. – General principles of isotopic internal standard selection. View Source
- [2] Kuujia. N7-(2-Hydroxyethyl-d4)adenine Chemical Properties. CAS 1246818-44-9. IUPAC: 2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol. InChI Key: XOMKQMGJBJAMCE-LNLMKGTHSA-N. View Source
